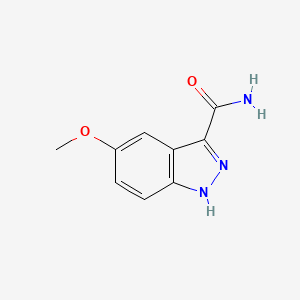

5-methoxy-1H-indazole-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCWPIRGNMZVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293497 | |

| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91085-70-0 | |

| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91085-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-methoxy-1H-indazole-3-carboxamide: Chemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-methoxy-1H-indazole-3-carboxamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also includes data for closely related analogues to provide a robust contextual understanding.

Core Chemical Properties

While specific experimental data for this compound is sparse, its fundamental properties can be calculated. The table below summarizes these and provides experimental data for key precursors and analogues.

| Property | This compound (Calculated) | 5-methoxy-1H-indazole-3-carboxylic acid | Methyl 5-methoxy-1H-indazole-3-carboxylate[1] | 5-methoxy-1H-indazole-3-carbaldehyde[2] |

| CAS Number | Not assigned | 90417-53-1 | 90915-65-4 | 169789-37-1 |

| Molecular Formula | C₉H₉N₃O₂ | C₉H₈N₂O₃ | C₁₀H₁₀N₂O₃ | C₉H₈N₂O₂ |

| Molecular Weight | 191.19 g/mol | 192.17 g/mol | 206.2 g/mol | 176.17 g/mol |

| Appearance | - | - | - | Brownish orange solid[2] |

| Melting Point | - | - | - | - |

| Boiling Point | - | - | - | - |

| Solubility | - | - | - | - |

| Storage | - | - | - | Store at 0-8 °C[2] |

Experimental Protocols

The synthesis of this compound can be readily achieved through the amidation of its corresponding carboxylic acid, which is commercially available. The following protocol is adapted from a general method for the synthesis of 1H-indazole-3-carboxamide derivatives.[3][4]

Synthesis of this compound

This procedure involves the coupling of 5-methoxy-1H-indazole-3-carboxylic acid with an amine source, typically ammonia or an ammonium salt, using a peptide coupling agent.

Materials:

-

5-methoxy-1H-indazole-3-carboxylic acid

-

Ammonia source (e.g., ammonium chloride)

-

Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

-

Base: TEA (Triethylamine) or DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the ammonia source (e.g., ammonium chloride, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The 1H-indazole-3-carboxamide scaffold, in particular, has been identified as a promising framework for the development of potent and selective kinase inhibitors.

PAK1 Inhibition

Recent studies have highlighted derivatives of 1H-indazole-3-carboxamide as potent inhibitors of p21-activated kinase 1 (PAK1).[5] Aberrant PAK1 activity is linked to tumor progression, making it a key target for anticancer drug discovery.[5] The indazole core acts as a bioisostere for purines, enabling it to bind to the ATP-binding pocket of kinases.

Below is a conceptual diagram illustrating the role of PAK1 in cell signaling and its inhibition by an indazole-3-carboxamide derivative.

Caption: PAK1 signaling pathway and its inhibition.

The diagram above illustrates how extracellular signals can activate Receptor Tyrosine Kinases (RTKs), leading to the activation of the Ras and Rac/Cdc42 GTPases. These, in turn, activate PAK1, which promotes cell motility, invasion, and changes in gene expression through downstream pathways like MEK/ERK. This compound, as a putative PAK1 inhibitor, would block these downstream effects.

Experimental and Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

This workflow provides a clear, step-by-step visualization of the synthetic protocol, from the starting material to the purified final product.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 5-Methoxy-1H-indazole-3-carboxamide: A Technical Exploration of a Versatile Scaffold

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential mechanisms of action of 5-methoxy-1H-indazole-3-carboxamide, a molecule belonging to the versatile indazole-3-carboxamide class of compounds. While direct and comprehensive data on this specific methoxy-substituted derivative remains limited in publicly accessible research, this paper aims to provide a thorough understanding of its likely biological activities by examining the well-documented actions of structurally related indazole-3-carboxamides. This family of compounds has demonstrated a remarkable ability to interact with a diverse range of biological targets, suggesting a rich and complex pharmacology that holds significant promise for therapeutic development.

The Privileged Scaffold: An Overview of Indazole-3-Carboxamide Bioactivity

The 1H-indazole-3-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming the basis for ligands that can interact with a multitude of biological targets. Research has shown that derivatives of this scaffold can act as:

-

Kinase Inhibitors: Modulating the activity of various kinases, which are crucial enzymes in cellular signaling pathways.

-

G-Protein Coupled Receptor (GPCR) Ligands: Acting as agonists or antagonists at receptors such as serotonin and cannabinoid receptors.

-

Enzyme Inhibitors: Inhibiting enzymes like monoamine oxidase B (MAO-B), which is involved in neurotransmitter metabolism.

The specific biological activity of a 1H-indazole-3-carboxamide derivative is largely determined by the nature and position of its substituents. The 5-methoxy group in the compound of interest is an electron-donating group that can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its binding affinity and selectivity for specific targets.

Potential Mechanisms of Action

Based on the activities of analogous compounds, several potential mechanisms of action can be postulated for this compound.

Kinase Inhibition

A significant body of research highlights the role of 1H-indazole-3-carboxamide derivatives as potent kinase inhibitors. These compounds often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades.

Potential Kinase Targets:

-

p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression. Inhibition of PAK1 can suppress cancer cell migration and invasion.[1]

-

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in the pathophysiology of mood disorders.[2]

The diagram below illustrates a generalized workflow for identifying and characterizing kinase inhibitors.

Caption: Workflow for kinase inhibitor discovery.

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of 1H-indazole-3-carboxamide have been shown to interact with various GPCRs, acting as either agonists or antagonists.

Potential GPCR Targets:

-

Serotonin 4 Receptor (5-HT4R): Antagonism of this receptor has been explored for its potential analgesic effects.[3]

-

Cannabinoid Receptor 1 (CB1): Many synthetic cannabinoids are based on the indazole-3-carboxamide scaffold. These compounds are potent agonists of the CB1 receptor.[4]

-

Prostanoid EP4 Receptor: Antagonism of the EP4 receptor is a promising strategy for cancer immunotherapy.[5]

The following diagram depicts a simplified signaling pathway for a Gs-coupled GPCR, such as the 5-HT4 receptor.

Caption: Simplified 5-HT4 receptor signaling cascade.

Enzyme Inhibition

Certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of enzymes involved in key metabolic pathways.

Potential Enzyme Target:

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease.[6]

Quantitative Data on Related Compounds

The following table summarizes key quantitative data for various 1H-indazole-3-carboxamide derivatives, providing a reference for the potential potency of this compound.

| Compound Class | Target | Assay | Value | Reference |

| PAK1 Inhibitor | PAK1 | IC50 | 9.8 nM | [1] |

| GSK-3 Inhibitor | GSK-3β | IC50 | < 100 nM | [2] |

| 5-HT4R Antagonist | 5-HT4 Receptor | Ki | Not Specified | [3] |

| MAO-B Inhibitor | Human MAO-B | IC50 | 0.227 nM - 1.59 nM | [6] |

| EP4 Antagonist | EP4 Receptor | IC50 | Single-nanomolar | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments cited in the literature for related compounds.

Kinase Inhibition Assay (e.g., PAK1)

-

Enzyme and Substrate Preparation: Recombinant human PAK1 enzyme and a suitable peptide substrate are prepared in assay buffer.

-

Compound Incubation: The test compound (e.g., this compound) is pre-incubated with the PAK1 enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the remaining ATP.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Radioligand Binding Assay (e.g., 5-HT4 Receptor)

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT4) are prepared.

-

Assay Mixture: The membranes are incubated with a specific radioligand (e.g., [3H]-GR113808) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration.

-

Quantification: The radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition of radioligand binding is used to calculate the Ki (inhibitory constant) of the test compound.

MAO-B Inhibition Assay

-

Enzyme Source: Recombinant human MAO-B is used as the enzyme source.

-

Incubation: The enzyme is pre-incubated with the test compound.

-

Substrate Addition: A suitable substrate (e.g., kynuramine) is added to initiate the enzymatic reaction.

-

Detection: The formation of the product is monitored by fluorescence or absorbance.

-

Data Analysis: The rate of reaction is measured, and the percentage of inhibition is calculated to determine the IC50 value.

Conclusion

While the precise mechanism of action of this compound is yet to be fully elucidated, the extensive research on the 1H-indazole-3-carboxamide scaffold provides a strong foundation for predicting its potential biological activities. The methoxy substitution at the 5-position likely modulates the electronic and steric properties of the molecule, influencing its target-binding profile. Based on the available literature, it is plausible that this compound could exhibit activity as a kinase inhibitor, a GPCR modulator, or an enzyme inhibitor. Further experimental validation is necessary to confirm these hypotheses and to fully characterize the pharmacological profile of this intriguing molecule. This guide serves as a comprehensive starting point for researchers interested in exploring the therapeutic potential of this and related compounds.

References

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MDMB-CHMINACA - Wikipedia [en.wikipedia.org]

- 5. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 5-methoxy-1H-indazole-3-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-1H-indazole-3-carboxamide is a heterocyclic organic compound belonging to the indazole class. The indazole core is a key pharmacophore in medicinal chemistry, with a wide range of documented biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, alongside an exploration of the known biological activities and mechanisms of action of closely related analogues. This document is intended to serve as a foundational resource for researchers engaged in the exploration of indazole-based compounds for therapeutic applications.

History and Discovery

The specific discovery of this compound is not prominently documented in publicly available scientific literature. Its emergence is intrinsically linked to the broader exploration of the indazole-3-carboxamide scaffold as a privileged structure in drug discovery. The indazole ring system, being an isostere of indole, has been a subject of interest for its potential to mimic the biological activities of endogenous indoles, such as serotonin.

Research into indazole-3-carboxamides has revealed their potential as potent and selective inhibitors of various enzymes and as ligands for a range of receptors. Notably, derivatives of this scaffold have been investigated as kinase inhibitors, including p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase-3 (GSK-3), and as modulators of serotonin receptors.[1][2] The exploration of different substitution patterns on the indazole ring, such as the 5-methoxy group, represents a systematic approach to modulate the pharmacokinetic and pharmacodynamic properties of this class of compounds.

Synthetic Methodologies

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible and efficient two-step synthetic route can be devised based on established methodologies for the synthesis of its key precursor, 5-methoxy-1H-indazole-3-carboxaldehyde, and standard organic chemistry transformations.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 5-methoxy-1H-indazole-3-carboxaldehyde

This procedure is adapted from a published optimized method for the direct conversion of indoles to indazole-3-carboxaldehydes.[3]

-

Materials: 5-methoxy-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄), Silica Gel.

-

Procedure:

-

In a reaction vessel, dissolve 5-methoxy-indole (1 equivalent) in DMF.

-

Prepare a solution of NaNO₂ (8 equivalents) and concentrated HCl (2.7 equivalents) in a mixture of water and DMF (5.3:3 v/v).

-

Cool the indole solution to 0°C in an ice bath.

-

Slowly add the nitrosating mixture to the indole solution over a period of 2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Extract the reaction mixture three times with ethyl acetate.

-

Wash the combined organic layers three times with water, followed by a single wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate (8:2) mixture to yield 5-methoxy-1H-indazole-3-carboxaldehyde as a yellowish solid.[3]

-

Step 2: Oxidation of 5-methoxy-1H-indazole-3-carboxaldehyde to 5-methoxy-1H-indazole-3-carboxylic acid

-

Materials: 5-methoxy-1H-indazole-3-carboxaldehyde, Potassium Permanganate (KMnO₄) or other suitable oxidizing agent, Acetone or an appropriate solvent, Sulfuric Acid (H₂SO₄), Sodium Bisulfite (NaHSO₃).

-

Procedure (General Method):

-

Dissolve 5-methoxy-1H-indazole-3-carboxaldehyde in a suitable solvent such as acetone.

-

Slowly add a solution of potassium permanganate in water to the aldehyde solution at a controlled temperature (e.g., 0-10°C).

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Quench the reaction by adding a solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

-

Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 5-methoxy-1H-indazole-3-carboxylic acid.

-

Step 3: Amidation of 5-methoxy-1H-indazole-3-carboxylic acid to this compound

This procedure is a general method for the formation of primary carboxamides from carboxylic acids.[4]

-

Materials: 5-methoxy-1H-indazole-3-carboxylic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Ammonia (aqueous or gas), Dichloromethane (DCM) or other suitable inert solvent.

-

Procedure:

-

Suspend 5-methoxy-1H-indazole-3-carboxylic acid in an inert solvent like dichloromethane.

-

Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0°C.

-

Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in a fresh portion of a suitable solvent.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia at 0°C.

-

Stir the reaction mixture for a few hours at room temperature.

-

Collect the precipitated this compound by filtration, wash with water, and dry.

-

Experimental Workflow

Biological Activity and Mechanism of Action

While specific quantitative data for the biological activity of this compound is scarce in the public domain, the broader class of indazole-3-carboxamides has been the subject of significant investigation. The biological activities of these compounds are largely dictated by the substitutions on the indazole core and the carboxamide moiety.

Kinase Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of several protein kinases. For instance, a series of N-substituted 1H-indazole-3-carboxamides were developed as highly potent and selective inhibitors of p21-activated kinase 1 (PAK1), with one of the lead compounds exhibiting an IC₅₀ of 9.8 nM.[1] Another study identified 1H-indazole-3-carboxamides as a novel class of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a key target in neurodegenerative diseases and mood disorders.[2]

Serotonin Receptor Modulation

The structural similarity of the indazole ring to indole has prompted investigations into the activity of indazole-3-carboxamides at serotonin receptors. A study on N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives identified them as potent and selective 5-HT₄ receptor antagonists.[5] More recently, an indazole analog of the psychedelic 5-MeO-DMT, which is structurally related to this compound, was evaluated for its activity at serotonin 2A (5-HT₂A) receptors. This compound, 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indazole, showed moderate potency as a 5-HT₂A agonist.[6]

Quantitative Data for a Structurally Related Serotonin Receptor Agonist

| Compound | Target | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |

| 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indazole | 5-HT₂A | Functional Assay | 203 nM | 70% | [6] |

| 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indazole | 5-HT₂B | Functional Assay | > 10 µM | - | [6] |

| 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indazole | 5-HT₂C | Functional Assay | 532 nM | 72% | [6] |

Potential Signaling Pathways

Based on the known activities of related compounds, this compound could potentially modulate signaling pathways associated with the aforementioned targets.

Conclusion

This compound represents a simple yet potentially valuable scaffold within the broader class of biologically active indazole derivatives. While its specific discovery and biological profile are not extensively detailed, its synthesis is readily achievable through established chemical transformations. The known activities of closely related analogues, particularly as kinase inhibitors and serotonin receptor modulators, suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents. This guide provides a solid foundation for researchers to build upon in their exploration of this promising chemical entity.

References

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Structural Analogs of 5-Methoxy-1H-indazole-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a methoxy group at the 5-position of the indazole ring can significantly influence the physicochemical properties and target engagement of these molecules. This technical guide provides an in-depth overview of the structural analogs of 5-methoxy-1H-indazole-3-carboxamide, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Quantitative Data Summary

The biological activity of indazole-3-carboxamide analogs is highly dependent on the nature and position of substituents on the indazole ring and the carboxamide nitrogen. The following table summarizes quantitative data for a selection of analogs, highlighting their therapeutic targets and potencies.

| Compound ID | Structure | Target | Activity (IC50) | Reference |

| 1 | This compound | GSK-3β | 3.16 µM (pIC50 = 5.5) | [1][2] |

| 2f | (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole | Multiple Cancer Cell Lines | 0.23–1.15 μM | [3] |

| 12d | Indazole-3-carboxamide derivative | CRAC Channel | < 1 µM | [4][5] |

| 9c | Reverse amide isomer of 12d | CRAC Channel | Inactive (> 100 µM) | [4][5] |

| A19 | Triazole‐linked isatin‐indole‐3‐carboxaldehyde hybrid | Xanthine Oxidase | 0.37 µM | [6] |

| 4f | 1-hydroxy-2-phenyl-1H-imidazole derivative | Xanthine Oxidase | 0.64 µM | [6] |

| 5j | 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide | Anticancer | Not specified | [7] |

Experimental Protocols

The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the initial formation of the indazole-3-carboxylic acid core, followed by amide coupling with a variety of amines.[8][9][10]

General Procedure for the Preparation of 1H-Indazole-3-carboxylic Acid

A common route to 1H-indazole-3-carboxylic acid involves the protection of the indazole nitrogen, followed by lithiation and subsequent carboxylation.[8][9]

-

Protection: Indazole is protected, for example, with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) group.[9]

-

Lithiation: The protected indazole is treated with a strong base, such as n-butyl lithium, at a low temperature (e.g., -40°C) to deprotonate the C3 position.[8][9]

-

Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture to introduce the carboxylic acid group at the C3 position.[8][9]

-

Deprotection: The protecting group is removed, often using a reagent like tetrabutylammonium fluoride (TBAF), to yield 1H-indazole-3-carboxylic acid.[8]

General Procedure for the Preparation of 1H-Indazole-3-carboxamide Derivatives

The final amide analogs are synthesized via a standard amide coupling reaction.[8][10]

-

Activation: 1H-indazole-3-carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-Dimethylformamide (DMF).[8]

-

Amine Addition: The desired substituted amine is added to the reaction mixture.

-

Reaction and Purification: The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is then isolated and purified, typically by column chromatography.[8]

Visualizations

Synthetic Workflow for 1H-Indazole-3-carboxamide Analogs

The following diagram illustrates a generalized synthetic pathway for the preparation of 1H-indazole-3-carboxamide derivatives.

Caption: Generalized synthetic scheme for 1H-indazole-3-carboxamide analogs.

CRAC Channel Signaling Pathway Inhibition

Several indazole-3-carboxamide derivatives have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of immune cell function.[4][5] The diagram below depicts the signaling cascade leading to mast cell activation and the point of intervention by these inhibitors.

Caption: Inhibition of the CRAC channel signaling pathway by indazole-3-carboxamides.

References

- 1. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

Navigating the Unknown: A Technical Guide to the Pharmacokinetic Profile of Indazole-3-Carboxamides

Disclaimer: This technical guide addresses the pharmacokinetic profile of the broader class of indazole-3-carboxamide derivatives due to the absence of specific and comprehensive publicly available data for 5-methoxy-1H-indazole-3-carboxamide. The information presented herein is synthesized from studies on structurally related synthetic cannabinoid receptor agonists (SCRAs) and other indazole-3-carboxamide analogs. Researchers should interpret this data with caution and consider it as a surrogate for guiding future investigations into this compound.

Introduction

The indazole-3-carboxamide scaffold is a core structural feature in a variety of pharmacologically active compounds, including synthetic cannabinoid receptor agonists (SCRAs) and kinase inhibitors. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this class of compounds is critical for drug development professionals in predicting their in vivo behavior, efficacy, and potential for toxicity. This guide provides a comprehensive overview of the known pharmacokinetic characteristics of indazole-3-carboxamide derivatives, supported by experimental data from related compounds.

Physicochemical Properties and In Vitro Pharmacokinetics

The physicochemical properties of indazole-3-carboxamide derivatives significantly influence their pharmacokinetic behavior. In vitro studies on various analogs provide insights into their lipophilicity, plasma protein binding, and metabolic stability.

Lipophilicity and Plasma Protein Binding

Studies on a range of valinate and tert-leucinate indole and indazole-3-carboxamide SCRAs have demonstrated that these compounds are generally lipophilic, with experimentally derived Log D7.4 values ranging from 2.81 to 4.95[1][2][3]. This high lipophilicity contributes to their extensive plasma protein binding, which has been measured to be as high as 88.9% to 99.5%[1][2][3]. High protein binding can, in turn, lead to a lower volume of distribution and slower clearance.

Table 1: Physicochemical and In Vitro Pharmacokinetic Parameters of Selected Indazole-3-Carboxamide Derivatives

| Compound | Log D7.4 | Plasma Protein Binding (%) |

| (S)-AB-FUBINACA | 2.81 | N/A |

| (S)-MDMB-FUBINACA | N/A | 99.5 ± 0.08 |

| (R)-4F-MDMB-BINACA | N/A | 88.9 ± 0.49 |

| MDMB-4en-PINACA | 4.95 | N/A |

Data sourced from a systematic study on in vitro pharmacokinetics of indole and indazole-3-carboxamide SCRAs[1][2][3].

Metabolic Stability and In Vitro Clearance

In vitro metabolism studies using pooled human liver microsomes (pHLM) and pooled human hepatocytes (pHHeps) have shown that many indazole-3-carboxamide SCRAs are rapidly metabolized[1][2][3]. The primary metabolic pathways include hydroxylation, hydrolysis of ester and amide moieties, and glucuronidation[4]. The predicted in vivo hepatic clearance (CLH) based on these in vitro studies can vary significantly depending on the specific substitutions on the indazole core and the carboxamide side chain[1][2][3].

Table 2: Predicted Human In Vivo Hepatic Clearance of Selected Indazole-3-Carboxamide Derivatives

| Compound | Predicted CLH in pHLM (mL min-1 kg-1) | Predicted CLH in pHHeps (mL min-1 kg-1) |

| (S)-AB-FUBINACA | 0.34 ± 0.09 | N/A |

| (S)-5F-AMB-PINACA | 17.79 ± 0.20 | 18.25 ± 0.12 |

| (S)-MDMB-FUBINACA | N/A | 1.39 ± 0.27 |

Data sourced from a systematic study on in vitro pharmacokinetics of indole and indazole-3-carboxamide SCRAs[1][2][3].

In Vivo Pharmacokinetics

While specific in vivo pharmacokinetic data for this compound is not available, studies on related compounds provide valuable insights into their behavior in living organisms. For instance, a study on 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides as GSK-3 inhibitors showed that one of the compounds, after intraperitoneal dosing in mice, exhibited an encouraging plasma pharmacokinetic profile and brain exposure[5].

The high protein binding and rapid in vitro metabolism of many indazole-3-carboxamide SCRAs suggest that their in vivo clearance is likely slower than their intrinsic clearance, potentially leading to longer detection windows in biological fluids[1][2][3]. Accumulation in lipid-rich tissues is also a possibility due to their lipophilic nature[1][2][3].

Metabolism

The metabolism of indazole-3-carboxamide derivatives is extensive, with multiple biotransformations occurring. The primary metabolic reactions observed in human liver microsome models include:

-

Hydroxylation: Addition of hydroxyl groups, often on alkyl side chains and aromatic rings[4].

-

Hydrolysis: Cleavage of ester and amide bonds[4].

-

Dehydrogenation: Removal of hydrogen atoms[4].

-

N-dealkylation: Removal of alkyl groups from nitrogen atoms[4].

-

Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion[4].

References

- 1. mdpi.com [mdpi.com]

- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Biological Activity of 5-methoxy-1H-indazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of 5-methoxy-1H-indazole-3-carboxamide and its closely related analogues. The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction

The 1H-indazole-3-carboxamide core is a versatile pharmacophore that has been successfully employed in the development of various therapeutic agents. Derivatives of this scaffold have shown potent activity as kinase inhibitors, anticancer agents, and modulators of other important biological targets. The 5-methoxy substitution, in particular, has been identified as a key feature in several active compounds, suggesting that this compound itself may possess significant biological activity or serve as a valuable starting point for the design of more potent and selective molecules. This guide focuses on the in vitro biological activities attributed to this structural class, with a particular emphasis on kinase inhibition and antiproliferative effects.

Quantitative Biological Activity Data

While specific in vitro biological activity data for this compound is not extensively reported in publicly available literature, numerous studies on its derivatives provide valuable insights into its potential therapeutic applications. The following tables summarize the quantitative data for closely related 1H-indazole-3-carboxamide analogues.

Table 1: Kinase Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives

| Compound/Derivative | Target Kinase | IC50 / pIC50 | Reference |

| 1H-Indazole-3-carboxamide derivatives | GSK-3β | pIC50 = 4.9 - 5.5 | [1] |

| Representative 1H-indazole-3-carboxamide derivative (30l) | PAK1 | IC50 = 9.8 nM | [2] |

Table 2: Antiproliferative Activity of Indazole Derivatives

| Compound/Derivative | Cell Line | IC50 | Reference |

| Compound 6o (an indazole derivative) | K562 (chronic myeloid leukemia) | 5.15 µM | [3] |

| Compound 6o (an indazole derivative) | HEK-293 (normal cell line) | 33.2 µM | [3] |

Key Biological Activities and Signaling Pathways

Based on the activity of its derivatives, this compound is predicted to be active in the following areas:

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity is implicated in several diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. Several 1H-indazole-3-carboxamide derivatives have been identified as potent GSK-3β inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 5-methoxy-1H-indazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1H-indazole-3-carboxamide is a molecule of significant interest within the broader class of indazole derivatives, a scaffold known for a wide array of pharmacological activities. This technical guide provides a comprehensive literature review of its synthesis, potential biological activities, and relevant experimental methodologies, drawing upon data from related compounds to build a predictive profile. While specific research on this compound is limited, this document serves as an in-depth resource by summarizing key findings from the indazole-3-carboxamide chemical space, offering valuable insights for researchers and drug development professionals. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, logical relationships and experimental workflows are visualized using DOT language diagrams.

Chemical Properties and Synthesis

The chemical structure of this compound combines the biologically active indazole core with a methoxy group at the 5-position and a carboxamide group at the 3-position. These functional groups are anticipated to influence the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its target binding profile.

While a direct, one-pot synthesis for this compound is not extensively documented in the current literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous compounds. This proposed pathway involves a two-step process: the synthesis of the key intermediate, 5-methoxy-1H-indazole-3-carboxylic acid, followed by its amidation.

Proposed Synthesis of this compound

A likely synthetic pathway commences with the readily available 5-methoxy-indole. This starting material can be converted to 5-methoxy-1H-indazole-3-carbaldehyde.[1] Subsequent oxidation of the aldehyde yields 5-methoxy-1H-indazole-3-carboxylic acid. The final step involves the amidation of the carboxylic acid to afford the target compound, this compound. A general procedure for the amidation of 1H-indazole-3-carboxylic acid has been described, which can be adapted for this specific synthesis.[2]

Experimental Protocols

Synthesis of 5-methoxy-1H-indazole-3-carbaldehyde:

This procedure is adapted from a general method for the nitrosation of indoles.[1]

-

To a solution of sodium nitrite (8 equivalents) in deionized water at 0°C, slowly add hydrochloric acid (2.7 equivalents).

-

Maintain the mixture under an argon atmosphere for 10 minutes before adding dimethylformamide (DMF).

-

A solution of 5-methoxy-indole (1 equivalent) in DMF is then added slowly at 0°C.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The resulting mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed three times with water, then with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives:

This protocol is based on the amidation of 1H-indazole-3-carboxylic acid and can be adapted for 5-methoxy-1H-indazole-3-carboxylic acid.[2]

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired amine (in this case, ammonia or an ammonia equivalent) (1 equivalent) at room temperature and continue stirring for 4-6 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over sodium sulfate.

-

Evaporate the solvent under reduced pressure and purify the compound by column chromatography.

Biological Activities and Potential Applications

Indazole-3-carboxamide derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could be a promising scaffold for drug discovery.

Anticancer Potential

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[3] Aberrant activation of PAK1 is associated with tumor progression, making it a promising target for anticancer drug development.[3] The structure-activity relationship (SAR) studies on these derivatives revealed that appropriate substitutions on the indazole ring are critical for inhibitory activity and selectivity.[3] This suggests that the 5-methoxy substitution in the target molecule could modulate its activity and selectivity towards PAK1 or other kinases involved in cancer signaling.

Other Potential Applications

The indazole scaffold is a versatile pharmacophore found in compounds with diverse biological activities. While specific studies on this compound are lacking, the broader class of indazole-3-carboxamides has been explored for various therapeutic targets. This suggests that the title compound could be investigated for a range of applications, including but not limited to anti-inflammatory, antimicrobial, and neurological disorders.

Quantitative Data

Specific quantitative data for this compound is not available in the reviewed literature. However, to provide a reference for researchers, the following table summarizes the inhibitory activity of a representative 1H-indazole-3-carboxamide derivative against PAK1.

| Compound | Target | IC50 (nM) | Kinase Selectivity | Reference |

| Compound 30l | PAK1 | 9.8 | High selectivity against a panel of 29 kinases | [3] |

| (Note: Compound 30l is a specific derivative from the cited study and not this compound) |

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant indazole class. Based on the available literature for related compounds, a feasible synthetic route has been proposed, and its potential as an anticancer agent, particularly as a PAK1 inhibitor, has been highlighted. The lack of specific biological data for this compound underscores the need for further investigation. This technical guide provides a solid foundation for researchers to initiate studies on the synthesis and biological evaluation of this compound, potentially unlocking new therapeutic opportunities. The provided experimental protocols and logical diagrams offer a practical starting point for such endeavors.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research Involving 5-methoxy-1H-indazole-3-carboxamide and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth research specifically on 5-methoxy-1H-indazole-3-carboxamide is limited in publicly available literature. This guide provides a comprehensive overview based on research into the broader class of 1H-indazole-3-carboxamide derivatives and related 5-substituted analogs to infer potential properties, synthesis strategies, and areas of therapeutic investigation for the target compound.

Introduction to the 1H-Indazole-3-Carboxamide Scaffold

The 1H-indazole-3-carboxamide scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1][2] Derivatives of this core structure have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors, anticancer agents, anti-inflammatory compounds, and neurological drugs.[1][3][4][5] The versatility of the indazole ring, combined with the hydrogen bonding capability of the carboxamide group, makes it a valuable pharmacophore for designing novel therapeutic agents.[4]

Synthesis of this compound and Derivatives

The synthesis of this compound would likely proceed through its precursor, 5-methoxy-1H-indazole-3-carbaldehyde.

Synthesis of the Precursor: 5-methoxy-1H-indazole-3-carboxaldehyde

An optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles has been described.[6] For the 5-methoxy derivative, the synthesis starts from 5-methoxy-indole.

Experimental Protocol:

-

Starting Material: 5-methoxy-indole (441 mg, 3 mmol).[6]

-

Procedure: The general procedure involves nitrosation of the starting indole. The reaction is stirred for 3 hours at room temperature.[6]

-

Extraction: The resulting mixture is extracted three times with ethyl acetate (EtOAc), washed three times with water, then with brine, dried over MgSO4, and concentrated under reduced pressure.[6]

-

Purification: The crude mixture is purified by column chromatography on silica gel (eluting with petroleum ether/EtOAc, 8:2) to yield the pure 5-methoxy-1H-indazole-3-carboxaldehyde as a yellowish solid (480 mg, 91% yield).[6]

Conversion to this compound

While a specific protocol for the conversion of 5-methoxy-1H-indazole-3-carboxaldehyde to the corresponding carboxamide is not detailed in the provided results, a general synthetic route can be inferred. The aldehyde would first be oxidized to the carboxylic acid, followed by amidation.

Generalized Experimental Workflow:

Caption: Generalized synthesis workflow for this compound.

Potential Therapeutic Targets and Mechanisms of Action

While the specific mechanism of action for this compound is not documented, research on related indazole derivatives provides insights into potential biological targets.

Kinase Inhibition

Indazole derivatives are known to act as kinase inhibitors.[1] For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression.[5]

Quantitative Data for a Representative PAK1 Inhibitor:

| Compound | Target | IC50 | Kinase Selectivity | Reference |

| Compound 30l (a 1H-indazole-3-carboxamide derivative) | PAK1 | 9.8 nM | High selectivity against a panel of 29 kinases | [5] |

The structure-activity relationship (SAR) analysis of these derivatives indicated that a hydrophobic ring and a hydrophilic group are crucial for inhibitory activity and selectivity.[5]

Potential Signaling Pathway Inhibition:

Caption: Potential inhibition of the PAK1 signaling pathway by 1H-indazole-3-carboxamide derivatives.

Serotonin Receptor Interaction

Derivatives of 1H-indazole-3-carboxamide have also been investigated as ligands for serotonin receptors, particularly the 5-HT4 receptor.[7] This suggests a potential role for these compounds in the treatment of neurological disorders.

Other Potential Applications

The indazole scaffold is associated with a wide range of biological activities, including:

Future Research Directions

The lack of specific data on this compound highlights a clear research gap. Future investigations should focus on:

-

Synthesis and Characterization: Development and optimization of a robust synthetic route for this compound, followed by thorough analytical characterization.

-

In Vitro Screening: Screening the compound against a panel of kinases and G-protein coupled receptors (GPCRs), including serotonin receptors, to identify primary biological targets.

-

Cell-Based Assays: Evaluating the cytotoxic, anti-proliferative, and anti-inflammatory effects of the compound in relevant cancer and normal cell lines.

-

Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies should be conducted to elucidate the signaling pathways involved.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

References

- 1. 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | 351457-14-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide [smolecule.com]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 9. Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of 5-methoxy-1H-indazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential biological targets of 5-methoxy-1H-indazole-3-carboxamide. Drawing upon structure-activity relationship (SAR) data from closely related analogs and the broader indazole-3-carboxamide class, this document elucidates the most probable molecular targets, summarizes quantitative data, and provides detailed experimental protocols for target validation. The primary focus is on Glycogen Synthase Kinase-3 (GSK-3), with secondary considerations for Cannabinoid Receptors (CB1/CB2), p21-activated kinase 1 (PAK1), and Calcium-Release Activated Calcium (CRAC) channels, reflecting the diverse bioactivity of the indazole scaffold.

Primary and Potential Biological Targets

While direct and extensive studies on the specific molecule this compound are not widely published, substantial evidence from analogous compounds strongly points towards several key biological targets.

1.1. Glycogen Synthase Kinase-3 (GSK-3)

The most compelling evidence positions GSK-3, particularly the GSK-3β isoform, as a primary target for 5-methoxy-substituted indazole-3-carboxamides. A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been identified as potent, ATP-competitive inhibitors of GSK-3β.[1][2][3] Notably, structure-activity relationship studies within this series have revealed that a methoxy group at the 5-position of the indazole ring confers greater inhibitory activity than a methyl group, highlighting the significance of this substitution for GSK-3 inhibition.[4] These findings suggest that the this compound scaffold is a promising starting point for the development of novel GSK-3 inhibitors for conditions such as mood disorders.[1][2][3]

1.2. Cannabinoid Receptors (CB1 and CB2)

The indazole-3-carboxamide core is a well-established pharmacophore for synthetic cannabinoid receptor agonists.[5][6] Numerous compounds bearing this scaffold exhibit high affinity and potency at both CB1 and CB2 receptors.[7] These G protein-coupled receptors are central to a wide range of physiological processes, and their modulation is of significant therapeutic interest. While the specific impact of the 5-methoxy substitution on cannabinoid receptor activity for this exact carboxamide is not detailed in the available literature, it remains a highly probable and significant biological target.

1.3. Other Potential Targets

The versatility of the indazole scaffold has led to its investigation against a range of other biological targets:

-

p21-activated kinase 1 (PAK1): Derivatives of 1H-indazole-3-carboxamide have been successfully developed as potent and selective inhibitors of PAK1, a kinase implicated in cancer cell migration and invasion.[8]

-

Calcium-Release Activated Calcium (CRAC) Channels: The indazole-3-carboxamide structure has been identified as a novel scaffold for the development of CRAC channel blockers, which are involved in mast cell activation and inflammatory responses.[9][10]

Quantitative Data on Related Indazole-3-Carboxamides

The following tables summarize the quantitative biological data for N-substituted this compound analogs and other relevant indazole-3-carboxamides to provide a comparative overview of their potency against various targets.

Table 1: GSK-3 Inhibitory Activity of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides

| Compound Reference | 5-Position Substituent | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Reference |

| Compound 49 | Methoxy | (Not explicitly stated, but noted as more active than the methyl derivative) | (Not explicitly stated) | [4] |

| Compound 14i | Phenyl | 18 | 40 | [1][2][3] |

| Compound 1 | 2,4-difluorophenyl | 18 | 40 | [11] |

Table 2: Cannabinoid Receptor Activity of Indazole-3-Carboxamide Derivatives

| Compound | Target | EC50 (nM) | Binding Affinity (Ki, nM) | Reference |

| 5F-MDMB-PICA | CB1/CB2 | 3.26 / 0.87 | Not Stated | [7] |

| ADB-FUBINACA | CB1/CB2 | 0.69 / 0.59 | Not Stated | [7] |

| MDMB-CHMINACA | CB1 | 0.330 | 0.0944 |

Table 3: PAK1 and CRAC Channel Activity of Indazole-3-Carboxamide Derivatives

| Compound Class | Target | IC50 | Reference |

| 1H-indazole-3-carboxamide derivative (30l) | PAK1 | 9.8 nM | [8] |

| Indazole-3-carboxamide (12d) | CRAC Channel | sub-μM | [9][10] |

Experimental Protocols

This section details the methodologies for key experiments to validate the biological targets of this compound.

3.1. GSK-3β Enzymatic Assay

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate by GSK-3β.[12]

-

Materials:

-

Recombinant human GSK-3β enzyme

-

ULight™-labeled GSK-3β substrate peptide

-

Europium-labeled anti-phospho-GSK-3β substrate antibody

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the GSK-3β enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the Europium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

-

3.2. Cannabinoid Receptor (CB1) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the CB1 receptor.[13][14]

-

Materials:

-

Membrane preparations from cells expressing human CB1 receptors

-

Radioligand (e.g., [³H]CP55,940)

-

Non-specific binding control (e.g., WIN 55,212-2)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In reaction tubes, combine the CB1 receptor membrane preparation, the radioligand at a concentration near its Kd, and either buffer, the test compound, or the non-specific binding control.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound from the IC50 value obtained from the competition curve.

-

3.3. PAK1 Kinase Assay

This protocol outlines a luminescence-based assay to measure the activity of PAK1.[15]

-

Materials:

-

Recombinant human PAK1 enzyme

-

PAK1 peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White opaque 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound, PAK1 enzyme, and the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3.4. CRAC Channel Inhibition Assay

This protocol describes a fluorescent calcium imaging assay to measure the inhibition of store-operated calcium entry (SOCE) through CRAC channels.[8][9]

-

Materials:

-

A suitable cell line (e.g., Jurkat T-cells, RBL cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Thapsigargin (to deplete intracellular calcium stores)

-

Calcium-free buffer

-

Calcium-containing buffer

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with liquid handling capabilities

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye in a calcium-free buffer.

-

Wash the cells to remove excess dye.

-

Add the test compound (this compound) at various concentrations along with thapsigargin in a calcium-free buffer. Thapsigargin will passively deplete the endoplasmic reticulum calcium stores, which primes the CRAC channels for opening upon re-addition of extracellular calcium.

-

Incubate for a specified period.

-

Measure the baseline fluorescence.

-

Add a calcium-containing buffer to the wells to initiate calcium influx through the opened CRAC channels.

-

Immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to calcium influx. Analyze the data by measuring the peak fluorescence or the area under the curve.

-

Determine the IC50 of the compound for CRAC channel inhibition.

-

Visualizations of Pathways and Workflows

4.1. Signaling Pathways

Caption: GSK-3β Signaling Pathways and Point of Inhibition.

Caption: Cannabinoid Receptor 1 (CB1) Signaling Cascade.

4.2. Experimental and Logical Workflows

Caption: Workflow for Biological Target Identification.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

Spectroscopic and Synthetic Profile of 5-methoxy-1H-indazole-3-carboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic workflow for 5-methoxy-1H-indazole-3-carboxamide, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental data for this specific compound, this guide presents expected spectroscopic values derived from closely related analogs and outlines detailed, standardized experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | br s | 1H | Indazole N-H |

| ~8.0 - 8.2 | s | 1H | Amide -NH₂ |

| ~7.6 - 7.8 | s | 1H | Amide -NH₂ |

| ~7.5 - 7.7 | d, J ≈ 9.0 Hz | 1H | H-7 |

| ~7.1 - 7.3 | d, J ≈ 2.0 Hz | 1H | H-4 |

| ~6.9 - 7.1 | dd, J ≈ 9.0, 2.0 Hz | 1H | H-6 |

| ~3.8 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~163 - 165 | C=O (Amide) |

| ~155 - 157 | C-5 |

| ~140 - 142 | C-3a |

| ~135 - 137 | C-3 |

| ~122 - 124 | C-7a |

| ~120 - 122 | C-7 |

| ~112 - 114 | C-6 |

| ~100 - 102 | C-4 |

| ~55 - 56 | -OCH₃ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS (+) | [M+H]⁺ ≈ 192.07, [M+Na]⁺ ≈ 214.05 |

| High-Resolution MS | Calculated for C₉H₁₀N₃O₂ [M+H]⁺: 192.0768 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 - 3300 | Strong, Broad | N-H Stretch (Indazole and Amide) |

| ~3200 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~1680 - 1660 | Strong | C=O Stretch (Amide I) |

| ~1620 - 1600 | Medium | N-H Bend (Amide II), C=C Stretch (Aromatic) |

| ~1250 - 1230 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 - 1010 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 16 ppm

-

Referencing: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Referencing: The solvent peak of DMSO-d₆ is set to 39.52 ppm.

-

Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, which could be a quadrupole, time-of-flight (TOF), or Orbitrap instrument. For high-resolution data, a TOF or Orbitrap analyzer is required.

-

Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI Positive Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate and temperature are optimized for the specific instrument to ensure efficient desolvation.

-

Mass Range: m/z 50-500.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid powder of this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Accessory: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

-

Synthesis and Characterization Workflow

The synthesis of this compound can be conceptualized as a multi-step process, starting from a suitable precursor, followed by purification and comprehensive spectroscopic characterization. The logical flow of this process is depicted in the following diagram.

Caption: Synthetic and analytical workflow for this compound.

A Technical Guide to the Crystal Structure of 5-methoxy-1H-indazole-3-carboxamide and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the crystallographic characteristics of indazole-3-carboxamide derivatives, with a specific focus on 5-methoxy-1H-indazole-3-carboxamide. Due to the absence of a publicly available crystal structure for this specific compound, this document leverages data from the closely related analogue, 1H-indazole-3-carboxylic acid, to infer expected structural properties. It also details generalized experimental protocols for crystal structure determination and explores the biological context of this class of molecules as inhibitors of the PAK1 signaling pathway.

Introduction: The Therapeutic Potential of Indazole-3-Carboxamides

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives are recognized for their diverse biological activities, including roles as anti-cancer agents, anti-inflammatory molecules, and modulators of key cellular signaling pathways.[1][2] Notably, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy due to its role in tumor progression, migration, and invasion.[3] The addition of a methoxy group at the 5-position, as in this compound, can further modulate the compound's physicochemical properties and biological activity.

Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and the rational optimization of lead compounds. X-ray crystallography provides unambiguous determination of molecular geometry, conformation, and intermolecular interactions, which are critical for understanding how these molecules interact with their biological targets.[4]

Predicted Crystallographic and Structural Data

While the specific crystal structure for this compound is not publicly available, we can predict its key structural features by analyzing the published crystal structure of 1H-indazole-3-carboxylic acid .[5] This analogue provides a reliable foundation for understanding the geometry of the indazole core and the nature of intermolecular interactions.

Expected Unit Cell and Space Group

The crystal structure of 1H-indazole-3-carboxylic acid was determined to be in the monoclinic crystal system with the space group P2₁/n.[5] It is plausible that this compound would crystallize in a similar, relatively common space group. The unit cell parameters for 1H-indazole-3-carboxylic acid are provided below as a reference.

| Crystallographic Parameter | Value for 1H-indazole-3-carboxylic acid[5] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.402 (2) |

| b (Å) | 15.025 (3) |

| c (Å) | 9.467 (2) |

| β (°) ** | 96.24 (3) |

| Volume (ų) ** | 1470.8 (5) |

| Z (molecules per unit cell) | 8 |

Predicted Molecular Geometry and Bond Parameters

The indazole ring system is inherently planar.[6] The carboxamide group at the C3 position is expected to be nearly coplanar with the heterocyclic ring to maximize conjugation. The key distinction in this compound would be the presence of the methoxy group on the benzene portion of the indazole ring.

The table below presents selected bond lengths and angles for 1H-indazole-3-carboxylic acid, which are expected to be comparable in this compound.[5]

| Bond/Angle | Typical Length (Å) / Angle (°)[5] |

| N1–N2 | ~1.36 |

| N2–C3 | ~1.34 |

| C3–C3A | ~1.46 |

| C3A–C7A | ~1.40 |

| C7A–N1 | ~1.37 |

| C3–C(O) | ~1.50 |

| C=O | ~1.22 |

| C–N (amide) | ~1.33 |

| N1–N2–C3 | ~111° |

| N2–C3–C3A | ~106° |

| C3–C3A–C7A | ~108° |

| C3A–C7A–N1 | ~109° |

| C7A–N1–N2 | ~105° |

Hydrogen Bonding and Intermolecular Interactions

A defining feature of carboxamide-containing crystal structures is the formation of robust hydrogen-bonding networks.[7] Primary carboxamides, like the target molecule, can form centrosymmetric dimers through pairs of N–H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif.[7][8] In the crystal structure of 1H-indazole-3-carboxylic acid, an extensive three-dimensional network of O–H···N and N–H···O hydrogen bonds is observed, which is primarily responsible for the crystal packing.[5] For this compound, it is highly probable that the amide N-H donors and the carbonyl oxygen acceptor will dominate the crystal packing, likely forming the aforementioned R²₂(8) dimers. The indazole N-H will also participate as a hydrogen bond donor.

Experimental Protocol: Small Molecule X-ray Crystallography

The determination of a novel crystal structure, such as that of this compound, follows a well-established workflow.[4][9][10]

Step 1: Synthesis and Crystallization

-